D-Leucine

Description

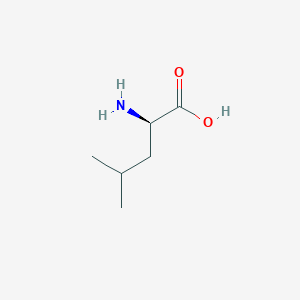

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046347 | |

| Record name | (2R)-2-Amino-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

21.5 mg/mL | |

| Record name | D-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

328-38-1 | |

| Record name | D-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Leucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2R)-2-Amino-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-LEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965COD96YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

268 - 288 °C | |

| Record name | D-Leucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Significance of D-Leucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Leucine, the dextrorotatory enantiomer of the essential amino acid leucine, has long been considered a biological rarity with minimal physiological relevance in mammals. However, emerging research has unveiled its significant and diverse roles, ranging from neuromodulation and anticonvulsant activity to the regulation of microbial communities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological significance, with a focus on its metabolic pathways, therapeutic potential, and its interactions within various biological systems. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to facilitate further research and drug development in this burgeoning field.

Introduction

While L-amino acids are the fundamental constituents of proteins in all domains of life, their D-enantiomers are increasingly recognized as important signaling molecules and metabolic intermediates. This compound, in particular, has garnered significant attention for its distinct biochemical properties and physiological effects that are not shared with its more common L-isomer. This guide will explore the multifaceted biological significance of this compound, from its metabolic fate catalyzed by D-amino acid oxidase to its intriguing pharmacological activities and its role in inter-kingdom communication.

Metabolism of this compound

The primary metabolic pathway for this compound in mammals is its oxidative deamination by the flavoenzyme D-amino acid oxidase (DAO)[1][2]. This enzyme is predominantly found in the peroxisomes of the kidney and liver and exhibits broad substrate specificity for neutral D-amino acids[3].

The reaction proceeds as follows:

This compound + O₂ + H₂O → α-Ketoisocaproate + NH₃ + H₂O₂

The resulting α-ketoisocaproate can then be transaminated to form L-Leucine, effectively leading to the chiral inversion of this compound, or it can be further metabolized through pathways common to L-Leucine catabolism[1][2].

Quantitative Data: Enzyme Kinetics

While specific kinetic parameters for mammalian D-amino acid oxidase with this compound as a substrate are not extensively documented, data for other D-amino acids provide insight into the enzyme's activity. The following table summarizes the kinetic parameters of D-amino acid oxidase from various sources with different D-amino acid substrates.

| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | Reference |

| D-Alanine | Porcine Kidney | 1.7 ± 0.3 | 7.3 ± 0.6 | [4] |

| D-Alanine | Human | 1.3 ± 0.2 | 5.2 ± 0.1 | [4] |

| D-Alanine | Rhodotorula gracilis (Yeast) | 1.0 ± 0.2 | 81 ± 5 | [4] |

| D-Serine | Human | - | - | [3] |

| D-Phenylalanine | Human | - | - | [3] |

Note: The table provides representative data for D-amino acid oxidase activity. Specific values for this compound with mammalian DAO require further investigation.

Neuromodulatory and Anticonvulsant Effects

One of the most significant discoveries regarding this compound is its potent anti-seizure activity, which has been demonstrated in various animal models of epilepsy[5][6][7].

Proposed Mechanism of Action

Recent evidence suggests that the anticonvulsant effects of this compound may be mediated through the sweet taste receptor, a heterodimer of the TAS1R2 and TAS1R3 proteins[8][9]. This receptor is known to be expressed in the brain, including in hypothalamic neurons that regulate energy homeostasis and neuronal excitability[10][11].

The proposed signaling pathway is as follows:

Caption: Putative Signaling Pathway of this compound's Anticonvulsant Effect.

Quantitative Data: Efficacy in Seizure Models

| Seizure Model | Animal | This compound Dose | Effect | Reference |

| Kainic Acid-Induced Seizures | Mouse | 3 mg/kg (i.p.) | Lower mean maximum seizure scores | [12] |

| Kainic Acid-Induced Seizures | Mouse | 300 mg/kg (i.p.) | Lower mean maximum seizure scores | [12] |

| 6 Hz-Induced Seizures | Mouse | 1.5% in drinking water (chronic) | Higher CC50 (convulsive current 50) | [12] |

Role in Microbial Systems: Biofilm Inhibition

D-amino acids, including this compound, have been shown to play a role in regulating bacterial biofilm formation. In some species, a mixture of D-amino acids can trigger biofilm dispersal. Specifically, this compound has been investigated for its ability to inhibit biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa.

Proposed Mechanism of Action

The precise mechanism is still under investigation, but it is hypothesized that this compound may interfere with peptidoglycan remodeling or other cell wall-related processes that are crucial for biofilm integrity[8].

Quantitative Data: Biofilm Inhibition

| Organism | This compound Concentration | Effect | Reference |

| Pseudomonas aeruginosa | 40 mM | Up to 63.3% reduction in biofilm density | [13] |

Transport Across the Blood-Brain Barrier

The transport of this compound into the central nervous system is a critical factor for its neuromodulatory effects. While the transport of L-Leucine across the blood-brain barrier (BBB) is well-characterized and primarily mediated by the Large Neutral Amino Acid Transporter 1 (LAT1), the mechanism for this compound is less clear[5][14][15][16][17]. Studies suggest that this compound is transported less efficiently than its L-isomer[15].

Caption: Blood-Brain Barrier Transport of Leucine Enantiomers.

Experimental Protocols

In Vivo Seizure Induction and this compound Administration in Mice

This protocol is adapted from studies investigating the anticonvulsant effects of this compound[6][7][12].

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Kainic acid

-

Male NIH Swiss mice (5-6 weeks old)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

This compound Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., for 3 mg/kg and 300 mg/kg doses).

-

Animal Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.

-

This compound Administration: Administer the prepared this compound solution or saline (vehicle control) via i.p. injection 3 hours prior to seizure induction.

-

Seizure Induction: Induce seizures by i.p. injection of kainic acid at a pre-determined dose (e.g., 20-30 mg/kg).

-

Behavioral Observation: Immediately after kainic acid injection, place mice in individual observation chambers and record seizure activity for at least 2 hours. Score seizure severity using a standardized scale (e.g., the Racine scale).

-

Data Analysis: Compare seizure scores, latency to the first seizure, and seizure duration between the this compound-treated and control groups using appropriate statistical methods.

Stable Isotope Tracing of this compound Metabolism

This protocol outlines a general procedure for tracing the metabolism of this compound using a deuterated analog, D-[²H₇]leucine[1][18][19][20].

Materials:

-

D-[²H₇]leucine

-

Sterile saline

-

Experimental animals (e.g., mice or rats)

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

-

Tracer Administration: Administer a bolus intravenous (i.v.) injection of D-[²H₇]leucine dissolved in sterile saline.

-

Blood Sampling: Collect blood samples at various time points post-injection (e.g., 1, 5, 15, 30, 60, 120 minutes) into heparinized tubes.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation for GC-MS:

-

Deproteinize plasma samples.

-

Derivatize the amino acids and keto acids to make them volatile for GC analysis. Common derivatization agents include N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[21].

-

-

GC-MS Analysis: Analyze the derivatized samples by GC-MS to separate and quantify D-[²H₇]leucine, its metabolic product α-[²H₇]ketoisocaproate, and the transaminated product L-[²H₇]leucine.

-

Data Analysis: Determine the pharmacokinetic parameters of D-[²H₇]leucine and the rate of its conversion to its metabolites.

Caption: Workflow for GC-MS Analysis of this compound Metabolism.

Crystal Violet Biofilm Inhibition Assay

This protocol is a standard method for quantifying biofilm formation and its inhibition by compounds like this compound[13].

Materials:

-

Pseudomonas aeruginosa culture

-

Luria-Bertani (LB) broth or other suitable growth medium

-

This compound stock solution

-

96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Plate reader

Procedure:

-

Bacterial Culture Preparation: Grow an overnight culture of P. aeruginosa in LB broth.

-

Inoculum Preparation: Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh LB broth.

-

Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of LB broth containing various concentrations of this compound (and a no-D-Leucine control) to the wells.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Washing: Gently remove the planktonic cells by inverting the plate and washing the wells carefully with sterile water or phosphate-buffered saline (PBS).

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells again with water to remove excess stain.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom plate and measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Compare the absorbance values of the this compound-treated wells to the control wells to determine the percentage of biofilm inhibition.

Conclusion and Future Directions

The biological significance of this compound is a rapidly expanding area of research with profound implications for neuroscience, microbiology, and drug development. Its potent anticonvulsant effects, mediated through a potentially novel neuronal signaling pathway, present a promising avenue for the development of new antiepileptic therapies with potentially fewer side effects than existing drugs. Furthermore, its ability to modulate bacterial biofilm formation opens up possibilities for novel anti-infective strategies.

Future research should focus on elucidating the precise molecular mechanisms underlying this compound's diverse biological activities. Key areas of investigation include the definitive identification of its neuronal receptor and the downstream signaling cascade responsible for its anticonvulsant properties, as well as a more detailed understanding of its interaction with bacterial cell wall synthesis and biofilm regulation. The development of more specific and potent this compound analogs could also pave the way for new therapeutic interventions for a range of neurological and infectious diseases. This in-depth technical guide provides a solid foundation for researchers to build upon as they continue to unravel the complexities of this compound's role in biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 4. frontiersin.org [frontiersin.org]

- 5. Analysis of L-leucine amino acid transporter species activity and gene expression by human blood brain barrier hCMEC/D3 model reveal potential LAT1, LAT4, B0AT2 and y+LAT1 functional cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: evaluation in an epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hopkinsmedicine.org [hopkinsmedicine.org]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. researchgate.net [researchgate.net]

- 10. Sweet Taste Signaling Functions as a Hypothalamic Glucose Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. This compound--AN-AMINO-ACID-THAT-PROTECTS-AGAINST-SEIZURES [aesnet.org]

- 13. P56 D-amino acids: the role of this compound in biofilm eradication in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Transport of Amino Acids Across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Transport of Amino Acids Across the Blood-Brain Barrier [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. journals.physiology.org [journals.physiology.org]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Role of renal D-amino-acid oxidase in pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to D-Leucine Synthesis for Research Applications

Introduction

D-leucine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals, including peptide-based drugs and antibiotics.[1] Its incorporation into therapeutic agents can enhance metabolic stability and biological activity. For researchers and drug development professionals, access to reliable and efficient methods for synthesizing enantiomerically pure this compound is paramount. This technical guide provides a comprehensive overview of the core methodologies for this compound synthesis for research purposes, encompassing enzymatic, chemo-enzymatic, and chemical approaches. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to facilitate practical application in a laboratory setting.

Enzymatic Synthesis via D-Amino Acid Dehydrogenase (DAADH)

Direct asymmetric synthesis from a prochiral keto-acid precursor offers an elegant and highly efficient route to enantiopure D-amino acids. The use of D-amino acid dehydrogenase (DAADH) for the reductive amination of α-ketoisocaproate (the keto acid of leucine) is a prime example of this approach, boasting high yields and exceptional enantioselectivity.[1][2]

Reaction Principle

DAADH catalyzes the NADPH-dependent reductive amination of 2-oxo-4-methylvaleric acid (α-ketoisocaproate) to this compound. To ensure a continuous supply of the expensive NADPH cofactor, a regeneration system, such as one employing glucose dehydrogenase (GDH) and D-glucose, is typically coupled to the main reaction.[1]

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from the efficient synthesis of D-branched-chain amino acids using a thermostable DAADH.[1]

1. Enzyme Preparation:

-

Obtain or express a suitable thermostable D-amino acid dehydrogenase. A number of variants have been engineered for broad substrate specificity and high stability.[3]

-

Similarly, obtain or express a compatible glucose dehydrogenase for NADPH regeneration.

-

Prepare solutions of both enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

2. Reaction Mixture Assembly:

-

In a temperature-controlled reaction vessel, prepare the reaction mixture with the following components:

- 2-oxo-4-methylvaleric acid (α-ketoisocaproate): 50 mM

- Ammonium (B1175870) chloride (NH₄Cl): 200 mM

- NADP⁺: 1 mM

- D-glucose: 100 mM

- D-amino acid dehydrogenase: 5 U/mL

- Glucose dehydrogenase: 10 U/mL

- Buffer: 100 mM Sodium Carbonate Buffer

-

Adjust the final pH of the mixture to 10.5.

3. Reaction Execution:

-

Incubate the reaction mixture at 65°C with gentle agitation for 2-4 hours.[1]

-

Monitor the progress of the reaction by analyzing small aliquots for this compound formation using a suitable analytical method, such as HPLC with a chiral column.[4]

4. Product Isolation and Purification:

-

Once the reaction reaches completion (as determined by the consumption of the starting material), terminate the reaction by adding an equal volume of ethanol (B145695) to precipitate the enzymes.

-

Centrifuge the mixture to pellet the precipitated proteins and remove the supernatant.

-

The supernatant containing this compound can be further purified by ion-exchange chromatography.

-

Analyze the final product for yield and enantiomeric excess (e.e.).

Figure 1. Workflow for the enzymatic synthesis of this compound.

Chemo-enzymatic Synthesis: The Hydantoinase Process

The "hydantoinase process" is a well-established industrial method for producing optically pure D-amino acids.[5] It is a multi-step enzymatic cascade that starts from a chemically synthesized racemic hydantoin (B18101) derivative. This dynamic kinetic resolution process can theoretically achieve a 100% yield.[6]

Reaction Principle

The process involves three key enzymes:

-

Hydantoin Racemase: Converts L-5-isobutylhydantoin to D-5-isobutylhydantoin, ensuring the entire racemic mixture can be converted to the D-product.

-

D-Hydantoinase: Selectively hydrolyzes the D-enantiomer of the hydantoin to N-carbamoyl-D-leucine.

-

D-Carbamoylase: Hydrolyzes N-carbamoyl-D-leucine to the final product, this compound.[7]

Experimental Protocol: Hydantoinase Process for this compound

This protocol is a representative procedure based on established hydantoinase processes.[5][7]

Part A: Chemical Synthesis of D,L-5-Isobutylhydantoin

-

Reaction Setup:

-

In a round-bottom flask, dissolve isovaleraldehyde (B47997) (1 equivalent) in a suitable solvent such as aqueous ethanol.

-

Add potassium cyanide (1.1 equivalents) and ammonium carbonate (2.5 equivalents).

-

-

Reaction Execution:

-

Heat the mixture to 60-70°C and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Product Isolation:

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the D,L-5-isobutylhydantoin.

-

Filter the precipitate, wash with cold water, and dry.

-

Part B: Multi-Enzyme Cascade Reaction

-

Biocatalyst Preparation:

-

Prepare a whole-cell biocatalyst by co-expressing the genes for hydantoin racemase, D-hydantoinase, and D-carbamoylase in a suitable host like E. coli. Alternatively, use purified and immobilized enzymes.

-

-

Reaction Mixture Assembly:

-

Suspend the D,L-5-isobutylhydantoin substrate in a buffered aqueous solution (e.g., 100 mM phosphate (B84403) buffer, pH 8.0).

-

Add the whole-cell biocatalyst or the mixture of purified enzymes to the substrate suspension.

-

-

Reaction Execution:

-

Incubate the reaction at an optimal temperature (typically 30-50°C) with agitation.

-

Monitor the conversion of the hydantoin and the formation of this compound over time (e.g., 12-48 hours) using HPLC.[7]

-

-

Product Isolation:

-

Separate the biocatalyst from the reaction mixture by centrifugation (for whole cells) or filtration (for immobilized enzymes).

-

The resulting supernatant containing this compound can be purified by crystallization or ion-exchange chromatography.

-

Figure 2. Chemo-enzymatic synthesis of this compound via the hydantoinase process.

Chemical Synthesis and Chiral Resolution

Classical chemical methods, such as the Strecker synthesis, produce racemic mixtures of amino acids.[8] To obtain the desired D-enantiomer, a subsequent chiral resolution step is necessary. This can be achieved through various techniques, including enzymatic resolution or the formation of diastereomeric salts.[9][10]

Reaction Principle

Strecker Synthesis: This method involves a three-component reaction between an aldehyde (isovaleraldehyde), ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield DL-leucine.

Enzymatic Resolution: An enzyme, such as an L-aminoacylase, is used to selectively act on one enantiomer in a racemic mixture. For this compound synthesis, N-acetyl-DL-leucine is often used as the substrate. The L-aminoacylase specifically hydrolyzes N-acetyl-L-leucine to L-leucine, leaving the N-acetyl-D-leucine unreacted. The two compounds can then be separated based on their different chemical properties.

Experimental Protocol: Strecker Synthesis and Enzymatic Resolution

Part A: Synthesis of N-Acetyl-DL-Leucine

-

Strecker Synthesis of DL-Leucine:

-

Combine isovaleraldehyde, ammonium chloride, and sodium cyanide in an aqueous solution.

-

Stir the reaction at room temperature. The reaction forms an α-aminonitrile intermediate.

-

Hydrolyze the aminonitrile by heating with a strong acid (e.g., HCl) to produce DL-leucine hydrochloride.

-

Neutralize the solution to precipitate the racemic DL-leucine.

-

-

Acetylation of DL-Leucine:

-

Dissolve the synthesized DL-leucine in a suitable solvent (e.g., aqueous acetic acid).

-

Add acetic anhydride (B1165640) and stir the mixture, maintaining a basic pH with the addition of a base (e.g., NaOH).

-

After the reaction is complete, acidify the solution to precipitate N-acetyl-DL-leucine.

-

Filter and dry the product.

-

Part B: Enzymatic Resolution

-

Enzymatic Hydrolysis:

-

Dissolve N-acetyl-DL-leucine in water and adjust the pH to around 7.5-8.0.

-

Add a commercially available L-aminoacylase (e.g., from Aspergillus oryzae).

-

Incubate the mixture at 37°C for 24 hours. The enzyme will hydrolyze the N-acetyl-L-leucine to L-leucine.

-

-

Separation:

-

Acidify the reaction mixture to approximately pH 5. This will cause the unreacted N-acetyl-D-leucine to precipitate.

-

Filter to isolate the N-acetyl-D-leucine. The filtrate will contain L-leucine.

-

-

Hydrolysis of N-Acetyl-D-Leucine:

-

Take the isolated N-acetyl-D-leucine and hydrolyze the acetyl group by heating with a dilute acid (e.g., 2M HCl).

-

After hydrolysis, neutralize the solution to crystallize the this compound.

-

Filter, wash with cold water, and dry the final this compound product.

-

Figure 3. Workflow for chemical synthesis and enzymatic resolution of this compound.

Quantitative Data Summary

The choice of synthesis method often depends on factors such as desired yield, enantiomeric purity, scalability, and available resources. The following table summarizes key quantitative data for the described this compound synthesis methods to facilitate comparison.

| Method | Key Enzyme(s)/Reagent | Substrate | Yield | Enantiomeric Excess (e.e.) | Key Conditions | Reference |

| Enzymatic Synthesis | D-Amino Acid Dehydrogenase (DAADH) & Glucose Dehydrogenase (GDH) | 2-oxo-4-methylvaleric acid | >99% | >99% | pH 10.5, 65°C, 2h | [1] |

| Chemo-enzymatic | Hydantoin Racemase, D-Hydantoinase, D-Carbamoylase | D,L-5-isobutylhydantoin | High (approaching 100% theoretical) | >99% | pH 8.0, 30-50°C, 12-48h | [5][7] |

| Chemical & Resolution | L-Aminoacylase | N-Acetyl-DL-Leucine | Good (overall yield depends on both steps) | High (>98% after resolution and purification) | pH ~7.5, 37°C (enzymatic step) | [10][11] |

Conclusion

The synthesis of this compound for research and pharmaceutical development can be accomplished through several robust methods.

-

Enzymatic synthesis using D-amino acid dehydrogenase offers a direct, highly efficient, and environmentally friendly route, providing excellent yields and enantiopurity in a single step from the corresponding keto acid.

-

The chemo-enzymatic hydantoinase process is a powerful and scalable method that leverages a multi-enzyme cascade to achieve near-quantitative conversion of a racemic starting material.

-

Classical chemical synthesis via the Strecker reaction followed by enzymatic resolution provides a versatile, albeit multi-step, approach that is well-established and reliable.

The selection of the most appropriate method will depend on the specific requirements of the research project, including scale, purity requirements, and the availability of biocatalysts and specialized equipment. This guide provides the foundational knowledge and detailed protocols to empower researchers to produce high-quality this compound for their scientific endeavors.

References

- 1. Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-amino acid dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Stability of D-Leucine

This technical guide provides a comprehensive overview of the core chemical properties and stability of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize D-amino acids in their work. The guide summarizes key quantitative data, outlines detailed experimental protocols for analysis, and visualizes relevant pathways and workflows.

Core Chemical Properties of this compound

This compound is the D-enantiomer of the essential branched-chain amino acid, L-Leucine.[1] Its chemical structure features an α-amino group, an α-carboxylic acid group, and an isobutyl side chain, which classifies it as a non-polar, aliphatic amino acid.[][3] Unlike the proteinogenic L-Leucine, this compound is not commonly found in nature but is utilized in research and has potential therapeutic applications, such as in the development of novel antiepileptic therapies.[]

Quantitative Physicochemical Data

The fundamental chemical and physical properties of this compound are summarized in the table below. These parameters are critical for its application in experimental and developmental settings.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-4-methylpentanoic acid | [1][4][5] |

| Molecular Formula | C₆H₁₃NO₂ | [1][4][5][6] |

| Molecular Weight | 131.17 g/mol | [1][][4] |

| Melting Point | 293 °C (Decomposes) | [1][7] |

| >300 °C | [4] | |

| 268 - 288 °C | [1] | |

| pKa₁ (-COOH) | 2.36 | [3][8][9][10][11] |

| pKa₂ (-NH₃⁺) | 9.60 | [3][8][9][10][11] |

| Isoelectric Point (pI) | 5.98 | [8][10][11] |

| Water Solubility | 21.5 mg/mL | [1][12] |

| Solubility in Ethanol | < 0.1 g/100 mL (at 25°C) | [13] |

| Solubility in Methanol (B129727) | < 0.2 g/100 mL (at 25°C) | [13] |

| Specific Optical Rotation [α] | -14° to -16° (at 20°C, c=5 in 5N HCl) | [5] |

| -16.9° to -14.9° (at 20°C, c=4 in 6N HCl) | [14] | |

| LogP (Octanol/Water) | -1.52 | [12] |

Chemical Stability and Degradation

The stability of this compound is a critical factor in its storage, formulation, and application in biological systems.

Influence of pH

Like all amino acids, this compound's solubility and stability are pH-dependent.[15] It exists as a zwitterion near its isoelectric point (pI ≈ 5.98), carrying both a positive and a negative charge.[3][8][10][11] In strongly acidic solutions (pH < 2.36), the carboxyl group is protonated, resulting in a net positive charge. In strongly alkaline solutions (pH > 9.60), the amino group is deprotonated, leading to a net negative charge.[8][11] Solubility is generally lowest at the pI and increases in acidic or alkaline conditions.[16] For long-term storage, samples should be deproteinized, kept at a neutral pH, and deep-frozen to ensure stability.[17]

Thermal Stability

This compound is a crystalline solid at room temperature and is thermally stable up to its melting point, where it begins to decompose.[4][7] Reports of its melting point vary, with values cited around 293°C and >300°C.[1][4][7] It can also sublime at temperatures between 145-148°C.[7][12] Studies on spray-dried powders containing leucine (B10760876) have shown that it can exist in different polymorphic forms, which may affect the physical stability of formulations over time.[18]

Oxidation and Degradation Pathways

The catabolism of this compound follows the same initial steps as its L-isomer, primarily occurring in muscle tissue.[][19] The degradation is a multi-step process that converts the amino acid into metabolic intermediates for energy production.[19]

The initial steps are:

-

Transamination : this compound is converted to α-ketoisocaproate. This reaction is catalyzed by a branched-chain amino acid (BCAA) aminotransferase.[19]

-

Oxidative Decarboxylation : The resulting α-keto acid is then converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[19][20]

-

Further Metabolism : Isovaleryl-CoA is further metabolized to produce acetyl-CoA and acetoacetate, classifying leucine as a strictly ketogenic amino acid.[19]

These intermediates can then enter the citric acid cycle for energy production or be used in the synthesis of ketone bodies or fatty acids.[19][20]

Caption: Initial steps of the this compound degradation pathway.

Experimental Protocols

Accurate quantification and analysis of this compound are essential for research and development. The following protocols detail established methods for its determination in biological matrices.

Quantification of this compound in Plasma by LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and is ideal for quantitative analysis at low concentrations.[21] This protocol is adapted for the analysis of this compound in plasma.[21][22][23]

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of thawed plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., this compound-d7 or this compound-d10).[21][23]

-

Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.[21]

-

Incubate the samples at -20°C for 20 minutes to complete the precipitation process.[23]

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[21]

-

Carefully transfer the supernatant to a new clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.[23]

-

-

Chromatographic Separation:

-

LC System: High-Performance Liquid Chromatography (HPLC) system.[23]

-

Column: A chiral column is required to separate D- and L-enantiomers. A CHIRALPAK ZWIX(-) column is a suitable option.[22]

-

Mobile Phase: An isocratic mobile phase, such as methanol/acetonitrile/1M ammonium (B1175870) formate/formic acid (500:500:25:2, v/v/v/v), can be used.[22]

-

Injection Volume: 5-10 µL.[23]

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.[23]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[22][23]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[21][23]

-

MRM Transitions: Monitor specific precursor-to-product ion transitions. For this compound, a potential transition is m/z 132.1 → 43.0; for this compound-d10, a transition could be m/z 142.1 → 96.1.[21][22][23]

-

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

Determination of Specific Optical Rotation

This protocol provides a general method for measuring the specific optical rotation, a key property for confirming the enantiomeric identity of this compound.[24]

Methodology:

-

Solution Preparation:

-

Instrument Setup:

-

Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to stabilize.[24]

-

Calibrate the instrument by filling the polarimeter tube with the pure solvent (blank) and setting the reading to zero.

-

-

Measurement:

-

Rinse and fill the polarimeter tube with the prepared this compound solution, ensuring no air bubbles are present in the light path.

-

Place the tube in the polarimeter and record the observed optical rotation (α).

-

Measure the temperature (T) of the solution.[24]

-

-

Calculation:

-

Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source.

-

-

Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to trace the metabolic fate of isotopically labeled this compound without requiring derivatization.[21]

Methodology:

-

Sample Preparation:

-

For complex matrices like plasma, an ultrafiltration step may be necessary to remove macromolecules.[21]

-

For cleaner samples, minimal processing is needed.[21]

-

Prepare the sample in a deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) to provide a stable pH and a lock signal for the instrument.[21]

-

-

NMR Analysis:

-

Acquire ¹H NMR spectra on a high-field NMR spectrometer.

-

The characteristic signals for the protons in the this compound molecule can be identified and integrated for quantification relative to a known internal standard.

-

For metabolic studies using labeled this compound (e.g., this compound-D10), specific signals corresponding to the labeled positions can be monitored to track its incorporation into various metabolites.[21]

-

References

- 1. This compound | C6H13NO2 | CID 439524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Leucine - Wikipedia [en.wikipedia.org]

- 4. This compound [molecules.lyceejeanbart.fr]

- 5. 226900025 [thermofisher.com]

- 6. Leucine [webbook.nist.gov]

- 7. L-Leucine | 61-90-5 [chemicalbook.com]

- 8. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 9. Ch27 pKa and pI values [chem.ucalgary.ca]

- 10. The proteinogenic amino acids [websites.nku.edu]

- 11. iscabiochemicals.com [iscabiochemicals.com]

- 12. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 安全检测 [yffoodingredients.com]

- 14. This compound, 25 g, CAS No. 328-38-1 | Leucine | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. benchchem.com [benchchem.com]

- 17. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

An In-depth Technical Guide to the D-Leucine Metabolic Pathway and its Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of D-leucine, a stereoisomer of the essential amino acid L-leucine. While L-leucine's role in protein synthesis and metabolic regulation is well-established, the metabolic fate and physiological significance of this compound are of growing interest in pharmaceutical and nutritional research. This document details the core metabolic pathway, enzymatic reactions, and key byproducts of this compound metabolism. It includes a summary of available quantitative data, detailed experimental protocols for the analysis of key enzymes and metabolites, and visualizations of the metabolic and related signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Core this compound Metabolic Pathway

The metabolism of this compound is primarily initiated by the flavoenzyme D-amino acid oxidase (DAO), which is highly expressed in the kidney and liver.[1] DAO catalyzes the oxidative deamination of this compound, a critical step that allows this D-enantiomer to enter the metabolic pool of its L-counterpart.[1]

The central reaction in this compound metabolism is:

This compound + O₂ + H₂O → α-Ketoisocaproate (α-KIC) + NH₃ + H₂O₂

This reaction, catalyzed by D-amino acid oxidase (EC 1.4.3.3), yields three primary byproducts: α-ketoisocaproate (α-KIC), ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂).[1][2]

Metabolic Fate of α-Ketoisocaproate (α-KIC)

Once formed, α-KIC stands at a metabolic crossroads and can undergo several transformations:

-

Chiral Inversion to L-Leucine: α-KIC can be transaminated by branched-chain aminotransferases (BCATs) to produce L-leucine.[1] This process, known as chiral inversion, allows the body to convert the D-isomer into the proteogenic L-isomer.[3][4][5] Studies in rats have shown that a significant fraction of intravenously administered this compound is converted to L-leucine via this pathway.[4]

-

Oxidative Decarboxylation: A major fate of α-KIC is its irreversible oxidative decarboxylation to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6] Isovaleryl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in the synthesis of other molecules like cholesterol and ketone bodies.[6][7]

-

Conversion to β-hydroxy-β-methylbutyrate (HMB): A smaller fraction of α-KIC can be converted to HMB, a metabolite known for its potential anabolic and anti-catabolic properties.[1]

The following diagram illustrates the core this compound metabolic pathway:

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites involved in the this compound metabolic pathway.

Table 1: Kinetic Parameters of D-Amino Acid Oxidase (DAO)

| Substrate | Source Organism | Km (mM) | Vmax (µmol/min/mg) | Reference |

| This compound | Porcine Kidney | 1.8 | 15.4 | [8] |

| D-Alanine | Porcine Kidney | 1.7 ± 0.3 | 7.3 ± 0.6 (s⁻¹) | [3][9] |

| D-Serine | Human | 1.9 ± 0.2 | 0.05 ± 0.002 (s⁻¹) | [9] |

Note: Vmax values are presented in the units reported in the cited literature and may vary based on enzyme purification and assay conditions.

Table 2: In Vivo Conversion of this compound in Rats

| Conversion Step | Fraction of Conversion | Reference |

| D-[²H₇]leucine to [²H₇]KIC | 70.1% | [4] |

| [²H₇]KIC to L-[²H₇]leucine | 40.2% | [4] |

| D-[²H₇]leucine to L-[²H₇]leucine | 28.2% | [4] |

Signaling Pathways Influenced by this compound Metabolism

While direct signaling roles of this compound are not well-characterized, its metabolic products, particularly L-leucine and α-KIC, are potent activators of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[1][10][11] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[12] The conversion of this compound to L-leucine allows it to indirectly influence this critical signaling cascade.

The activation of mTOR by L-leucine is a complex process that is not fully understood but is known to involve the Rag GTPases.[12]

Below is a simplified diagram illustrating the indirect influence of this compound on the mTOR signaling pathway.

Experimental Protocols

Assay of D-Amino Acid Oxidase (DAO) Activity

This protocol describes a common spectrophotometric method for determining DAO activity by measuring the production of α-keto acids.[3][13]

Materials:

-

UV/Vis spectrophotometer

-

1.5 mL quartz microcuvettes

-

75 mM disodium (B8443419) pyrophosphate buffer, pH 8.5

-

This compound solution (at various concentrations) in 75 mM disodium pyrophosphate buffer, pH 8.5

-

Purified D-amino acid oxidase enzyme preparation

-

α-Ketoisocaproate solution (for standard curve) in 75 mM disodium pyrophosphate buffer, pH 8.5

Procedure:

-

Prepare a reaction mixture in a quartz microcuvette containing 75 mM disodium pyrophosphate buffer (pH 8.5) and a specific concentration of this compound.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

-

Initiate the reaction by adding a known amount of the DAO enzyme preparation to the cuvette and mix thoroughly.

-

Monitor the increase in absorbance at a wavelength specific for the α-keto acid product (e.g., 340 nm for NADH consumption in a coupled assay).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

-

Construct a Michaelis-Menten plot (reaction velocity vs. substrate concentration) and a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) to calculate Km and Vmax.

Quantification of α-Ketoisocaproate (α-KIC) by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the analysis of α-KIC in biological fluids using HPLC with UV detection after derivatization.[14]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

2,4-Dinitrophenylhydrazine (DNPH) solution (derivatizing agent)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Biological sample (e.g., plasma, urine)

-

α-Ketoisocaproate standard solutions

Procedure:

-

Sample Preparation:

-

Deproteinize the biological sample by adding a precipitating agent (e.g., trichloroacetic acid or acetonitrile), followed by centrifugation.

-

Collect the supernatant.

-

-

Derivatization:

-

Mix the supernatant with the DNPH solution and incubate at a controlled temperature to allow for the formation of the α-KIC-DNPH derivative.

-

-

HPLC Analysis:

-

Inject a known volume of the derivatized sample onto the C18 column.

-

Elute the components using a mobile phase consisting of an appropriate mixture of acetonitrile and acidified water.

-

Detect the α-KIC-DNPH derivative using a UV detector at a wavelength of approximately 360 nm.

-

-

Quantification:

-

Prepare a standard curve by derivatizing and analyzing known concentrations of α-ketoisocaproate.

-

Determine the concentration of α-KIC in the sample by comparing its peak area to the standard curve.

-

The following diagram illustrates a typical experimental workflow for α-KIC quantification.

Conclusion

The metabolic pathway of this compound, primarily driven by the enzyme D-amino acid oxidase, represents a significant route for the conversion of a D-amino acid into metabolically relevant L-amino acid pathway intermediates. The primary byproduct, α-ketoisocaproate, is a key metabolite that can be either converted to L-leucine, thereby indirectly influencing protein synthesis and mTOR signaling, or be further catabolized for energy. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is crucial for researchers in the fields of nutrition, pharmacology, and metabolic diseases. Further investigation into the direct physiological effects of this compound and its metabolites will continue to be an important area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. frontiersin.org [frontiersin.org]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]

- 7. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Double-Edged Sword: D-Leucine's Role in Protein Architecture and Longevity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of non-canonical amino acids into proteins represents a burgeoning frontier in protein engineering and drug development. Among these, the substitution of a protein's natural L-amino acids with their D-enantiomers offers a unique strategy to modulate protein structure, stability, and function. This technical guide delves into the core principles governing the role of D-Leucine in protein folding and stability, providing a comprehensive resource for professionals in the field. While direct thermodynamic data for L- to this compound substitutions are sparse in current literature, this guide synthesizes available data for other D-amino acid substitutions to illustrate the fundamental concepts and provides detailed experimental protocols for empirical determination.

The Impact of Chirality on Protein Stability: A Quantitative Perspective

The replacement of an L-amino acid with its D-enantiomer can have profound and often context-dependent effects on protein stability. The altered stereochemistry can disrupt the precise network of interactions that stabilize the native fold, particularly within the rigid and defined geometries of secondary structures.

Destabilization in Secondary Structures

Studies on model proteins have shown that single L-to-D substitutions within α-helices and β-sheets are generally destabilizing. The energetic penalty arises from steric clashes between the D-amino acid's side chain and the backbone of neighboring residues, which disrupts the canonical hydrogen-bonding patterns.

-

α-Helices: Substituting an L-amino acid with a D-amino acid in the middle of an α-helix can reduce its stability by approximately 1 kcal/mol due to these steric clashes.[1]

-

β-Sheets: The effect is often more dramatic in β-sheet-rich structures. In studies of the human Pin1 WW domain, most single L-to-D changes within the β-sheet core led to complete unfolding of the protein at room temperature.[2]

Context-Dependent Stabilization

Conversely, strategic placement of D-amino acids, particularly at the termini of α-helices, can enhance protein stability. A Glycine to D-Alanine substitution at the C-terminus of an α-helix can be stabilizing by reducing the conformational entropy of the unfolded state.[1]

The following tables summarize quantitative data from studies on D-amino acid substitutions in model proteins. It is important to note the absence of specific studies quantifying the thermodynamic impact of an L-Leucine to this compound substitution. The data presented here for other D-amino acids serve as illustrative examples of the potential magnitude and direction of these effects.

Table 1: Effect of Single L-to-D Amino Acid Substitutions on the Apparent Melting Temperature (Tm,app) of the α-Helical VHP Miniprotein

| Substitution Position | Original Residue | Substituted D-Residue | ΔTm,app (°C) | Reference |

| 16 | L-Arg | D-Arg | -13.4 | [2] |

| 28 | L-Gln | D-Gln | -18.6 | [2] |

Data derived from studies on the chicken villin headpiece subdomain (VHP).[2]

Table 2: Thermodynamic Effects of Glycine to D-Amino Acid Substitutions in the Trp-Cage Miniprotein (TC5b)

| Substitution | ΔTm (°C) vs. Wild-Type | ΔΔGunfolding at 25°C (kcal/mol) | Reference |

| Gly10 -> D-Ala | ~23 | -0.9 | [1] |

| Gly10 -> D-Gln | ~23 | -0.9 | [1] |

| Gly10 -> D-Asn | Not specified | -0.6 | [1] |

Data indicates stabilization of the protein.[1]

Cellular Response to D-Amino Acid Incorporation

The presence of a D-amino acid within a protein can significantly alter its fate within the cell, particularly concerning its degradation and interaction with the cellular quality control machinery.

Evasion of Proteasomal Degradation

One of the most significant consequences of incorporating a D-amino acid is the potential to abrogate normal protein degradation pathways. The N-end rule pathway is a key cellular mechanism that determines the half-life of a protein based on the identity of its N-terminal amino acid. Destabilizing N-terminal L-amino acids are recognized by E3 ubiquitin ligases, leading to polyubiquitination and subsequent degradation by the proteasome.

Remarkably, the presence of a D-amino acid at the N-terminus, even a destabilizing one like D-Arginine or D-Tryptophan, can render the protein resistant to this pathway.[3][4][5] The cellular machinery responsible for ubiquitination fails to recognize the D-enantiomer, preventing the protein from being marked for degradation.[3][5] This offers a powerful strategy for increasing the intracellular half-life of therapeutic proteins.

Interaction with Molecular Chaperones and the Unfolded Protein Response

If a this compound substitution destabilizes a protein, it is likely to expose hydrophobic residues that are normally buried within the protein's core. These exposed hydrophobic patches are the primary recognition sites for molecular chaperones such as the Hsp70 and GroEL/GroES systems.[6][7][8][9]

-

Hsp70 System: The Hsp70 chaperone, along with its Hsp40 co-chaperone, binds to short, extended hydrophobic segments of unfolded or misfolded proteins, preventing their aggregation and facilitating refolding in an ATP-dependent manner.[7][10][11]

-

GroEL/GroES System: For more complex folding challenges, proteins can be passed to the GroEL/GroES chaperonin complex. This machine encapsulates a single misfolded protein molecule within its central cavity, providing a protected environment for it to fold without the risk of intermolecular aggregation.[12][13][14]

Should the burden of misfolded proteins containing D-amino acids overwhelm the chaperone capacity of the cell, particularly in the endoplasmic reticulum, this could trigger the Unfolded Protein Response (UPR).[8][11][14][15] The UPR is a complex signaling network that aims to restore proteostasis by upregulating chaperone expression, enhancing protein degradation pathways, and transiently attenuating overall protein synthesis.

Detailed Experimental Protocols

The empirical study of this compound's impact on protein stability requires a systematic workflow, from the synthesis of the modified protein to its biophysical characterization.

Protocol for Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol describes the manual Fmoc/tBu-based synthesis of a peptide incorporating a this compound residue.

Materials:

-

Rink Amide MBHA resin or pre-loaded Wang resin

-

Fmoc-protected L-amino acids and Fmoc-D-Leucine-OH

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether (ice-cold)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1 hour in the reaction vessel. Drain the DMF.

-

Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes. Drain and repeat for 5-10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the amino acid mixture and vortex for 1 minute to pre-activate. c. Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours. d. To couple Fmoc-D-Leucine-OH , follow the same procedure as for L-amino acids.

-

Wash: After coupling, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: a. Wash the resin with DCM and dry under a stream of nitrogen. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the peptide by adding the filtrate to ice-cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Purification: Dry the crude peptide and purify using reverse-phase HPLC. Confirm identity and purity via mass spectrometry.[16][17][18][19][20]

Protocol for Thermal Denaturation using Circular Dichroism (CD) Spectroscopy

This protocol is for determining the melting temperature (Tm) of a protein.

Materials:

-

Purified protein (wild-type and this compound mutant) at a concentration of 0.1-0.5 mg/mL.

-

CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4). Avoid buffers with high absorbance below 250 nm (like Tris).

-

CD Spectropolarimeter with a Peltier temperature controller.

-

Quartz cuvette with a 1 mm path length.

Procedure:

-

Sample Preparation: Dialyze both wild-type and mutant proteins into the same CD buffer to ensure identical conditions. Adjust the final concentration to be within the optimal range for the instrument (typically an absorbance < 1.0 at all wavelengths).

-

Instrument Setup: a. Turn on the instrument and nitrogen purge at least 30 minutes before use. b. Set up the Peltier controller to the desired temperature range (e.g., 20°C to 95°C). c. Set the instrument parameters:

- Wavelength: Monitor the CD signal at a single wavelength where a significant change upon unfolding is observed (e.g., 222 nm for α-helical proteins).

- Heating Rate: 1-2°C per minute.

- Data Pitch: 1°C.

- D.I.T. (Data Integration Time): 4-8 seconds.

- Bandwidth: 1-2 nm.

-

Data Collection: a. Record a baseline spectrum of the buffer alone across the temperature range. b. Load the protein sample into the cuvette. c. Start the temperature ramp and record the CD signal (in millidegrees) at each temperature point. d. After the melt, cool the sample back to the starting temperature and re-scan to check for reversibility.

-

Data Analysis: a. Subtract the buffer baseline from the protein data. b. Convert the raw ellipticity data to Mean Residue Ellipticity (MRE). c. Plot MRE as a function of temperature. The resulting curve should be sigmoidal. d. Fit the data to a two-state unfolding model using appropriate software (e.g., Origin, GraphPad Prism) to determine the Tm, which is the temperature at the midpoint of the transition.[2][6][13][21]

Protocol for Chemical Denaturation using Intrinsic Tryptophan Fluorescence

This protocol is for determining the Gibbs free energy of unfolding (ΔG) by monitoring the fluorescence of intrinsic tryptophan residues.

Materials:

-

Purified protein containing at least one tryptophan residue (0.1-0.2 mg/mL).

-

Denaturation buffer: Same as CD buffer (e.g., 20 mM sodium phosphate, pH 7.0).

-

High-concentration denaturant stock solution (e.g., 8 M Guanidine Hydrochloride (GdmCl) or 10 M Urea) in the same buffer.

-

Spectrofluorometer.

-

Quartz fluorescence cuvette.

Procedure:

-

Sample Preparation: a. Prepare a series of samples (e.g., 20 samples) with increasing concentrations of the denaturant (e.g., from 0 M to 6 M GdmCl) in the denaturation buffer. b. Add a constant amount of protein stock solution to each sample. Ensure the final protein concentration is identical across all samples. c. Prepare a corresponding set of blanks containing only the buffer and denaturant. d. Allow samples to equilibrate for at least 1-2 hours at a constant temperature (e.g., 25°C).

-

Instrument Setup: a. Set the excitation wavelength to 295 nm to selectively excite tryptophan. b. Set the emission scan range from 310 nm to 400 nm. c. Set the excitation and emission slit widths (e.g., 3-5 nm).

-

Data Collection: a. For each sample, record the fluorescence emission spectrum. b. Subtract the spectrum of the corresponding blank.

-

Data Analysis: a. The emission maximum (λmax) of tryptophan fluorescence will typically red-shift (from ~330 nm in a folded protein to ~350 nm in an unfolded protein) as it becomes exposed to the aqueous solvent. b. Plot the λmax or the fluorescence intensity at a specific wavelength (e.g., 350 nm) as a function of denaturant concentration. c. Fit the resulting sigmoidal curve to a two-state unfolding model to calculate the free energy of unfolding in the absence of denaturant (ΔG°H2O) and the m-value (the dependence of ΔG on denaturant concentration). The change in stability upon mutation (ΔΔG) is the difference between the ΔG°H2O of the wild-type and the mutant protein.

Conclusion

The incorporation of this compound into a protein backbone is a potent tool for protein engineering, offering the ability to profoundly influence stability and cellular lifespan. While often leading to destabilization, particularly within the core of secondary structures, strategic placement can potentially enhance stability or, more significantly, confer resistance to cellular degradation machinery. The lack of specific thermodynamic data for L- to this compound substitutions highlights a critical knowledge gap and underscores the necessity for empirical validation using the detailed protocols provided herein. As our understanding of the interplay between protein chirality and cellular quality control systems grows, the rational design of D-amino acid-containing proteins will undoubtedly become an increasingly valuable strategy in the development of next-generation therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. Common and divergent peptide binding specificities of hsp70 molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HSP70 peptide-bearing and peptide-negative preparations act as chaperokines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. How Hsp70 Molecular Machines Interact with Their Substrates to Mediate Diverse Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chaperone (protein) - Wikipedia [en.wikipedia.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chaperone machines for protein folding, unfolding and disaggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GroEL-GroES-mediated protein folding requires an intact central cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GroEL-Assisted Protein Folding: Does It Occur Within the Chaperonin Inner Cavity? [mdpi.com]

- 13. Structural features of the GroEL-GroES nano-cage required for rapid folding of encapsulated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Context-dependent protein stabilization by methionine-to-leucine substitution shown in T4 lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Propensities of Aromatic Amino Acids versus Leucine and Proline to Induce Residual Structure in the Denatured State Ensemble of Iso-1-cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermodynamics Properties of Leucine and Isoleucine Peptides in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Construction of a new leucine dehydrogenase with preferred specificity for NADP+ by site-directed mutagenesis of the strictly NAD+-specific enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Triggering Protein Folding within the GroEL-GroES Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The "Unnatural" Messengers: A Technical Guide to the Discovery and History of D-Amino Acids in Neurobiology

For decades, D-amino acids were largely considered biological anomalies, confined to the cell walls of bacteria and the venoms of certain creatures. The central dogma of mammalian biology held that life was built exclusively from L-amino acids. However, a paradigm shift began in the late 20th century with the unexpected discovery of free D-amino acids within the mammalian central nervous system. This guide provides an in-depth technical exploration of the discovery, history, and evolving understanding of these "unnatural" neuromodulators, with a focus on D-serine and D-aspartate, for researchers, scientists, and drug development professionals.

A Serendipitous Discovery and the Dawn of a New Era in Neurotransmission

The journey into the neurobiology of D-amino acids began with observations that were initially met with skepticism. The presence of D-amino acid oxidase (DAO), an enzyme that degrades D-amino acids, in the mammalian brain was a long-standing puzzle.[1] The discovery of its substrates, D-serine and D-aspartate, in the 1980s and 1990s in the human brain marked a turning point, challenging the established principles of neurochemistry.[2]

Early research quickly linked these molecules to the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[2] It was established that D-serine acts as a potent co-agonist at the glycine (B1666218) binding site of the NMDA receptor, often more potent than glycine itself.[2][3] This finding was crucial, as the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist to become activated.[4] D-aspartate was later identified as an agonist at the glutamate binding site of the NMDA receptor.[5] These discoveries opened up a new field of research, suggesting that D-amino acids were not mere metabolic curiosities but active signaling molecules in the brain.

Quantitative Landscape of D-Amino Acids in the Nervous System

The concentration of D-amino acids in the brain and cerebrospinal fluid (CSF) is tightly regulated and varies across different regions and developmental stages. The following tables summarize key quantitative data from various studies, providing a comparative overview.

Table 1: Concentration of D-Amino Acids in Human Cerebrospinal Fluid (CSF)

| D-Amino Acid | Concentration in Lumbar CSF (nmol/mL) | Concentration in Ventricular CSF (nmol/mL) | Reference |

| D-Aspartate | |||

| Normal Control | 0.036 | 1.22 | [6] |

| Alzheimer's Disease | 0.054 | 3.34 | [6] |

| Total D-Amino Acids | |||

| Normal Control | 1.32 | 17.9 | [6] |

| Alzheimer's Disease | 1.89 | 26.4 | [6] |

Table 2: Concentration of D-Amino Acids in Rat Brain

| D-Amino Acid | Brain Region | Concentration (µg/g tissue) | Developmental Stage | Reference |

| D-Aspartate | Whole Brain | 13.3 | Newborn | [7] |

| Whole Brain | Undetectable (<0.15) | 90-day old | [7] | |

| D-Serine | Cortex | Significantly higher than thalamus | 90-day old | [7] |

| Striatum | Significantly higher than thalamus | 90-day old | [7] | |

| Hippocampus | Significantly higher than thalamus | 90-day old | [7] | |

| Cerebellum | Undetectable (<0.172) | 90-day old | [7] |

Table 3: Binding Affinities and Enzymatic Activities

| Parameter | Molecule | Value | Conditions | Reference |

| NMDA Receptor Co-agonist Affinity | D-Serine | At least as potent as glycine | Purified recombinant NMDA receptors | [4] |

| D-serine Deaminase (DsdA) Activity | Apparent Km for D-serine | 0.1 mM | - | [4] |

| Catalytic Efficiency (Kcat/Km) | 157 mM-1s-1 | - | [4] | |

| D-amino Acid Oxidase (DAAO) Activity | Apparent Km for D-serine | 50 mM | Neutral pH | [4] |

| Catalytic Efficiency (Kcat/Km) | 0.025 mM-1s-1 | - | [4] |

Key Enzymes: The Gatekeepers of D-Amino Acid Signaling

The synthesis and degradation of D-amino acids are controlled by specific enzymes, which are crucial for maintaining their physiological concentrations.

Synthesis: The Role of Racemases

-